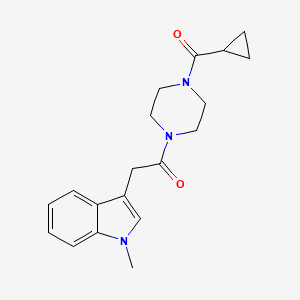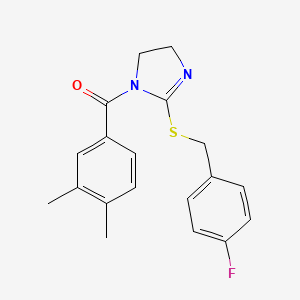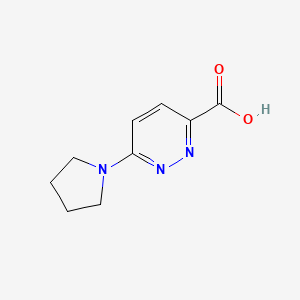
1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, also known as CPI-0610, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. The compound has been shown to have promising results in preclinical studies, and is currently undergoing clinical trials for various types of cancer.
Mecanismo De Acción
1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone binds to the bromodomain of BET proteins, preventing them from interacting with acetylated lysine residues on histones. This disrupts the recruitment of transcriptional co-activators and inhibits the expression of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their growth and proliferation. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is its specificity for BET proteins, which reduces the likelihood of off-target effects. However, one limitation is that the compound may not be effective in all types of cancer, and its efficacy may depend on the genetic profile of the tumor.
Direcciones Futuras
Future research on 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone could focus on identifying biomarkers that predict response to the compound, as well as investigating its potential use in combination with other anti-cancer agents. Additionally, further studies could be conducted to explore the anti-inflammatory effects of the compound and its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone involves several steps, starting with the preparation of 1-methyl-1H-indole-3-carboxylic acid, which is then converted into the corresponding acid chloride. This is then reacted with piperazine and cyclopropanecarbonyl chloride to yield 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has been shown to have potent anti-cancer activity in preclinical studies, particularly in hematological malignancies such as myelofibrosis and acute myeloid leukemia. The compound has been shown to inhibit the activity of bromodomain and extraterminal (BET) proteins, which are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Propiedades
IUPAC Name |
1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-20-13-15(16-4-2-3-5-17(16)20)12-18(23)21-8-10-22(11-9-21)19(24)14-6-7-14/h2-5,13-14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHIZLHJSIQZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pent-4-enamide](/img/structure/B2851925.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2851926.png)
![3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2851927.png)
![2-(Dipropylamino)-1-[3-(4-methylphenyl)-1-adamantyl]ethanone](/img/structure/B2851928.png)
![6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2851929.png)
![5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2851930.png)


![N-(2,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2851935.png)

![Ethyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2851939.png)

![6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2851943.png)
